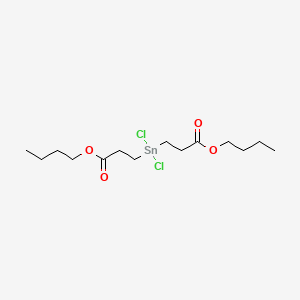

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-" involves intricate chemical processes, including catalytic hydrogenation and nucleophilic substitution reactions. For instance, polyamides derived from similar structures, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), are prepared through reactions involving nucleophilic substitution followed by catalytic reduction (Yang et al., 1999). These methods are indicative of the complex synthesis pathways that might be involved in creating compounds with similar backbones.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including those similar to the compound , often features cis/trans isomerism, significantly impacting their chemical behavior and applications. The structural consequences of such isomerism have been extensively studied in uranyl ion complexes, showcasing the versatility and complexity of these molecular arrangements (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

Chemical reactions involving cyclohexane derivatives can lead to a variety of products depending on the functional groups involved and the reaction conditions. For example, the synthesis and complexation behavior of cyclohexane-based ligands demonstrate the reactivity of such compounds in forming coordination complexes (Mayer et al., 1995).

科学研究应用

Polymer Science

1,2-Cyclohexanedicarboxamide derivatives have been explored in the field of polymer science. For instance, novel polyamides of 2,5-bis(amino methyl) 1,4-dioxane (BAMD) with various acids were prepared, providing insights into the conformational flexibility and crystallinity of these compounds. These polyamides show unique properties like lower Tg and Tm compared to BAMC polyamides and good moisture-regain properties, yet remain melt processable (Akkapeddi, 1979). Similarly, the synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane were studied, revealing their good solubility in polar organic solvents and high thermal stability, indicating potential applications in high-performance materials (Yang, Hsiao & Yang, 1999).

Peptide Synthesis

Cyclohexane-bridged bis-aminoazirines were synthesized and used in peptide synthesis. This research demonstrates the applicability of these compounds in creating peptide amides, showcasing their role in the synthesis of complex organic molecules (Köttgen, Linden & Heimgartner, 2009).

Crystallography and Stereochemistry

Research in crystallography and stereochemistry has involved 1,2-Cyclohexanedicarboxamide derivatives. The study of the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes, for instance, provided insights into the stereochemistry of these compounds and their reactions (Wickham & Kitching, 1983). Additionally, the synthesis and absolute configuration of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate were investigated, revealing the relationship between binding affinities and chirality (Bugno et al., 1997).

Host Compound Design

The design of new host compounds, such as 1,3-diphenyl-cyclohexane-1,3-diol and its derivatives, was explored for their inclusion ability for guest compounds. These studies are crucial for understanding molecular interactions and designing molecular inclusion systems (Toda et al., 1997).

安全和危害

- Toxicity : Limited information on toxicity is available. Handle with caution.

- Hazardous Properties : No specific hazards reported.

- Safety Precautions : Follow standard laboratory safety protocols.

未来方向

Research on 1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, cis- should focus on:

- Detailed synthesis methods

- Biological activity and potential applications

- Structural modifications for improved properties

Please note that additional studies are necessary to fully understand the compound’s properties and potential applications. For more detailed information, consult relevant scientific literature123.

属性

CAS 编号 |

99281-50-2 |

|---|---|

产品名称 |

1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis- |

分子式 |

C28H50N2O2 |

分子量 |

446.7 g/mol |

IUPAC 名称 |

(1R,2S)-2-N,2-N-di(butan-2-yl)-1-N,1-N-dicyclohexylcyclohexane-1,2-dicarboxamide |

InChI |

InChI=1S/C28H50N2O2/c1-5-21(3)29(22(4)6-2)27(31)25-19-13-14-20-26(25)28(32)30(23-15-9-7-10-16-23)24-17-11-8-12-18-24/h21-26H,5-20H2,1-4H3/t21?,22?,25-,26+/m0/s1 |

InChI 键 |

HEMVYQNWBJZPTO-BDBAHPOVSA-N |

手性 SMILES |

CCC(C)N(C(C)CC)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |

SMILES |

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |

规范 SMILES |

CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |

同义词 |

ETH 1810 ETH-1810 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)